

3,5-bis(methylsulfonyl)benzenesulfonyl chloride molecular structure and formula

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Compound of Interest

Compound Name: 3,5-
bis(methylsulfonyl)benzenesulfonyl
chloride

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An In-Depth Technical Guide to **3,5-bis(methylsulfonyl)benzenesulfonyl chloride**: Structure, Synthesis, and Applications in Advanced Drug Development

Introduction

3,5-bis(methylsulfonyl)benzenesulfonyl chloride is a highly functionalized aromatic organic compound distinguished by the presence of three electrophilic sulfonyl groups attached to a central benzene ring. Its unique molecular architecture, characterized by potent electron-withdrawing properties and a highly reactive sulfonyl chloride moiety, establishes it as a valuable and specialized reagent. While structurally related to more common sulfonylating agents like benzenesulfonyl chloride, the addition of two methylsulfonyl groups at the meta positions drastically modulates its reactivity and utility.

This guide, designed for researchers and professionals in drug development and medicinal chemistry, provides a comprehensive overview of the molecule's structure, physicochemical properties, and chemical behavior. We will explore a robust synthetic approach, delve into its mechanistic reactivity, and highlight its emerging applications as a sophisticated building block in bioconjugation and the synthesis of complex therapeutic agents, such as linkers for Antibody-Drug Conjugates (ADCs)[1].

Molecular Structure and Physicochemical Properties

The defining feature of **3,5-bis(methylsulfonyl)benzenesulfonyl chloride** is its symmetrical substitution pattern. The central benzene ring is functionalized with two methylsulfonyl (-SO₂CH₃) groups at the 3 and 5 positions and a sulfonyl chloride (-SO₂Cl) group at the 1 position. The strong electron-withdrawing nature of all three sulfonyl groups renders the aromatic ring electron-deficient and significantly enhances the electrophilicity of the sulfonyl chloride's sulfur atom. This heightened reactivity is the cornerstone of its utility in chemical synthesis.

Key Identifiers and Properties

Property	Value	Source
IUPAC Name	3,5-bis(methylsulfonyl)benzenesulfonyl chloride	[1]
CAS Number	849035-99-0	[1][2]
Molecular Formula	C ₈ H ₉ ClO ₆ S ₃	[1]
Molecular Weight	332.78 g/mol	[1]
Physical State	Solid	[1]
Canonical SMILES	<chem>CS(=O)(=O)C1=CC(S(C)(=O)=O)=CC(S(=O)(=O)Cl)=C1</chem>	[1]
InChI Key	YLMOZIYTYSWBAO-UHFFFAOYSA-N	[1]

Synthesis Methodology

The synthesis of arylsulfonyl chlorides is most commonly achieved through the electrophilic aromatic substitution reaction known as chlorosulfonation[3][4]. This method involves the direct reaction of an aromatic compound with chlorosulfonic acid. For **3,5-bis(methylsulfonyl)benzenesulfonyl chloride**, a logical and field-proven approach involves

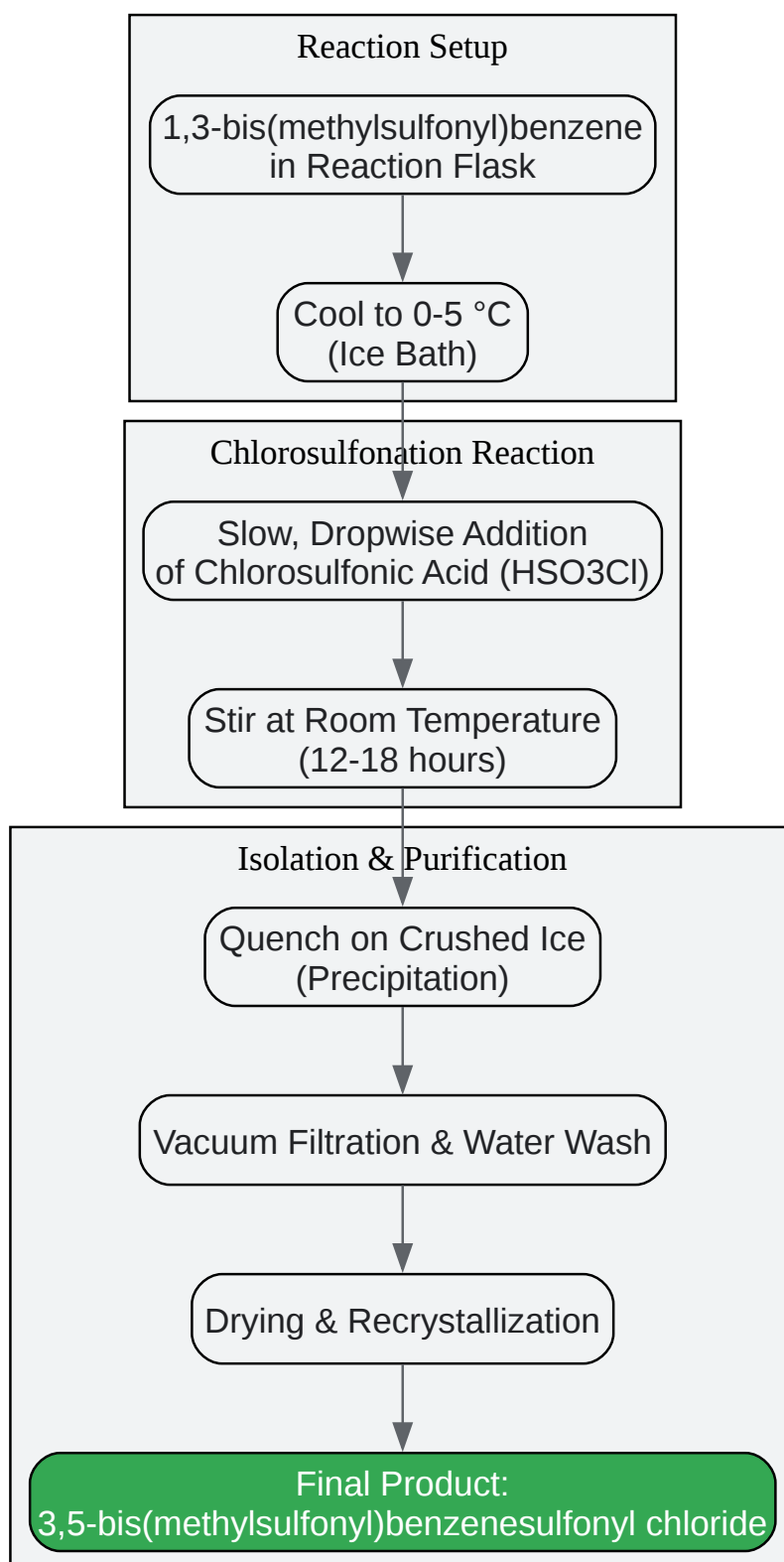
the chlorosulfonation of the precursor 1,3-bis(methylsulfonyl)benzene. The strong deactivating and meta-directing effects of the two existing methylsulfonyl groups predictably guide the incoming chlorosulfonyl group to the 5-position (equivalent to the 3-position on the unsubstituted ring), leading to the desired product.

Experimental Protocol: Synthesis via Chlorosulfonation

This protocol is a representative methodology based on established procedures for chlorosulfonation of deactivated aromatic rings.

- **Preparation:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 1,3-bis(methylsulfonyl)benzene (1.0 eq).
- **Reaction Setup:** Cool the flask in an ice-water bath to 0-5 °C.
- **Reagent Addition:** Slowly add chlorosulfonic acid (HSO_3Cl , ~3-4 eq.) dropwise via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. Vigorous stirring is essential to ensure proper mixing.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours to ensure complete conversion.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate as a solid.
- **Isolation:** Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.
- **Purification:** Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to yield the final product, **3,5-bis(methylsulfonyl)benzenesulfonyl chloride**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3,5-bis(methylsulfonyl)benzenesulfonyl chloride**.

Chemical Reactivity and Mechanistic Insights

The primary mode of reactivity for **3,5-bis(methylsulfonyl)benzenesulfonyl chloride** is nucleophilic substitution at the sulfonyl chloride group. It is a potent electrophile that readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols.

The reaction with primary or secondary amines is particularly significant in medicinal chemistry, as it forms stable sulfonamide linkages[3][5]. This reaction, analogous to the Hinsberg test, proceeds via a nucleophilic attack of the amine's lone pair on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. The presence of the two additional methylsulfonyl groups on the aromatic ring significantly increases the rate of this reaction compared to unsubstituted benzenesulfonyl chloride by further polarizing the S-Cl bond.

Reaction Mechanism: Sulfonamide Formation

```
// Reactants { rank=same; R1 [label="R-NH2\n(Nucleophilic Amine)"]; S1 [label="Cl | O=S=O | Ar = 3,5-bis(MeSO2)-Ph"];
```

```
>]; }
```

```
// Intermediate Int [label="Transition State"]
```

```
Transition State
```

```
Cl- ⊕ H
```

```
| S |
```

```
| O- || N-R
```

```
O |
```

```
| H
```

```
Ar
```

“

/;

```
// Products { rank=same; P1 [label=<
```

```
H | R-N-S(=O)2-Ar (Sulfonamide)
```

```
>]; P2 [label="+ HCl"]; }
```

```
// Edges R1 -> Int [label="Nucleophilic\nAttack"]; S1 -> Int; Int -> P1 [label="Elimination of HCl"]; P1 -> P2 [style=invis]; // for layout }
```

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